molecular formula C15H18ClNO B1421669 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride CAS No. 1189717-77-8

1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride

Cat. No.: B1421669
CAS No.: 1189717-77-8
M. Wt: 263.76 g/mol
InChI Key: SKDCSFQPXSXGJB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a phenylethanamine backbone

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding imine. This imine is then reduced using a reducing agent such as sodium borohydride to yield the desired amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a serotonin releasing agent, binding to serotonin receptors and influencing neurotransmitter release. This interaction can modulate various physiological processes, including mood regulation and cognitive function .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-methoxyphenyl)-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-15(16,12-6-4-3-5-7-12)13-8-10-14(17-2)11-9-13;/h3-11H,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDCSFQPXSXGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672846
Record name 1-(4-Methoxyphenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189717-77-8
Record name 1-(4-Methoxyphenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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